(4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone
Description
(4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone is a heterocyclic compound featuring a piperazine ring substituted with an ethyl group at the 4-position and a 2-fluoropyridin-3-yl ketone moiety. Its molecular formula is C₁₂H₁₅FN₃O, with a molecular weight of 236.27 g/mol. The fluorine atom on the pyridine ring and the ethyl-piperazine group contribute to its electronic and steric properties, making it a candidate for pharmacological studies, particularly in drug discovery targeting receptors or enzymes where such substituents modulate activity .
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-2-15-6-8-16(9-7-15)12(17)10-4-3-5-14-11(10)13/h3-5H,2,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURDQKXANYNQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acylation of 4-Ethylpiperazine
A primary route involves the reaction of 2-fluoropyridine-3-carbonyl chloride with 4-ethylpiperazine in anhydrous dichloromethane. The process typically employs triethylamine (TEA) as a base to neutralize HCl byproducts, with reactions conducted at 0–5°C to minimize side reactions. Yields range from 65% to 78%, depending on stoichiometric ratios and solvent purity.
Example Protocol :
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Dissolve 4-ethylpiperazine (1.2 equiv) in DCM under nitrogen.
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Add TEA (1.5 equiv) dropwise, followed by 2-fluoropyridine-3-carbonyl chloride (1.0 equiv).
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Stir at 0°C for 4 hours, then warm to room temperature overnight.
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Extract with water, dry over Na₂SO₄, and concentrate under vacuum.
Friedel-Crafts Alkylation with Preformed Intermediates
Alternative methods utilize pre-synthesized 2-fluoropyridin-3-ylmethanol , which undergoes oxidation to the corresponding ketone before coupling with 4-ethylpiperazine. Catalysts such as AlCl₃ or FeCl₃ facilitate the Friedel-Crafts acylation, though this approach suffers from lower yields (50–60%) due to competing side reactions.
Reaction Optimization and Catalytic Systems
Role of Base Catalysts
The choice of base significantly impacts reaction efficiency. Potassium carbonate (K₂CO₃) in acetonitrile enhances nucleophilicity of 4-ethylpiperazine, achieving yields up to 82%. In contrast, weaker bases like sodium bicarbonate result in incomplete conversions (<50%).
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, DMF) outperform non-polar alternatives by stabilizing transition states. For instance, acetonitrile increases reaction rates by 30% compared to toluene.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | 82 | 12 |
| DMF | 75 | 15 |
| Toluene | 45 | 24 |
Purification and Analytical Characterization
Recrystallization Techniques
Crude product purification employs ethanol-water mixtures (3:1 v/v), yielding white crystalline solids with >99% purity. HPLC analysis confirms the absence of dimer impurities (<0.1%), critical for pharmaceutical applications.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=4.8 Hz, 1H, pyridine-H), 7.82 (m, 1H, pyridine-H), 3.72 (m, 4H, piperazine-H), 2.51 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.12 (t, J=7.2 Hz, 3H, CH₃).
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MS (ESI+) : m/z 266.1 [M+H]⁺.
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| Nucleophilic Acylation | 82 | 99.7 | High |
| Friedel-Crafts Alkylation | 58 | 98.5 | Moderate |
The nucleophilic acylation route is preferred for industrial-scale synthesis due to its reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of (4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone exhibit promising anticancer properties. For instance, compounds incorporating this structure have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A notable example is its application in developing inhibitors for cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study:
A study published in Nature Communications demonstrated that a derivative of this compound showed significant inhibition of CDK4/6, leading to reduced tumor growth in xenograft models .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of the piperazine moiety is believed to enhance its ability to cross the blood-brain barrier.
Case Study:
In a study examining neuroinflammatory responses, derivatives were shown to reduce pro-inflammatory cytokines in microglial cells, suggesting potential therapeutic applications in neurodegenerative conditions .
Synthesis and Structural Analysis
The synthesis of this compound typically involves nucleophilic substitution reactions where the piperazine derivative reacts with a fluorinated pyridine under controlled conditions.
Crystal Structure Analysis
Single-crystal X-ray diffraction studies have revealed that the compound crystallizes in a triclinic system, with specific bond lengths and angles that inform its reactivity and interaction with biological targets .
| Property | Value |
|---|---|
| Crystal System | Triclinic |
| Bond Length (C-C) | 1.3348 Å |
| Torsion Angle | -6.5° |
Toxicological Studies
Safety profiles have been evaluated through various toxicological assessments, indicating a favorable profile for further development. The compound has shown low cytotoxicity in preliminary assays, making it a candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound is compared to three key analogs (Table 1):
Key Observations:
Fluorine Substitution : The target compound and CAS 921230-83-3 both feature a 2-fluoropyridin-3-yl group, but the latter’s 4-fluorophenyl-piperazine substituent increases molecular weight and lipophilicity (LogP: 2.32 vs. estimated ~1.5–2.0 for the target). This may improve blood-brain barrier penetration .
Nitro vs. Methylsulfonyl Groups: CAS 432503-80-5’s nitro group contrasts with the methylsulfonyl group in CP-506H.
Deuterated Analogs : CP-506H and CP-506M derivatives (e.g., CP-506H-(OH)₂) incorporate deuterium to study metabolic pathways, highlighting the role of isotopic substitution in pharmacokinetics .
Pharmacological and Metabolic Insights
- Cytotoxicity Studies: Derivatives like CP-506H and CP-506M were tested in HCT-116 colon cancer cells, with modifications (e.g., hydroxyamino, chloroethyl) influencing cytotoxicity. The target compound’s 2-fluoropyridine moiety may similarly affect cellular uptake or target binding .
- Metabolic Stability : The deuterated standards in suggest that replacing hydrogen with deuterium in the ethylpiperazine group could slow oxidative metabolism, extending half-life. This principle may apply to the target compound if deuterated .
- The target’s fluorine and ketone groups may similarly influence crystallization .
Biological Activity
The compound (4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone represents a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 235.26 g/mol. The synthesis typically involves the reaction of 4-ethylpiperazine with 2-fluoropyridine derivatives under controlled conditions, often utilizing solvents like dimethylformamide (DMF) or methanol, and catalysts such as potassium carbonate to facilitate the formation of the desired product through nucleophilic addition and condensation reactions .
Antineoplastic Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, in vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound may interfere with key signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It has been shown to mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate oxidative stress markers .
Antimicrobial Properties
In addition to its antitumor and neuroprotective activities, this compound has demonstrated antimicrobial effects against a range of pathogenic bacteria and fungi. Studies suggest that the compound disrupts microbial cell membranes, leading to increased permeability and ultimately cell death .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For example:
- Substitution Patterns : The presence of electron-withdrawing groups on the pyridine ring enhances lipophilicity and biological activity.
- Chain Length Variations : Modifying the length of the piperazine chain can affect binding affinity to biological targets.
Table 1 summarizes key findings from SAR studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment Study : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a lead compound for further development .
- Neuroprotection Research : In a preclinical trial, this compound was shown to prevent cognitive decline in animal models subjected to neurotoxic agents, indicating its promise for treating neurodegenerative disorders .
- Antimicrobial Efficacy : A series of experiments conducted against common bacterial strains revealed that modifications to the piperazine moiety enhanced antimicrobial activity, making it a candidate for further exploration in antibiotic development .
Q & A
Basic Research: What are the recommended spectroscopic techniques for characterizing (4-Ethylpiperazin-1-yl)(2-fluoropyridin-3-yl)methanone, and how can discrepancies in data be resolved?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the structure. For example, the fluorine atom in the 2-fluoropyridin-3-yl group will cause splitting patterns in -NMR, while the ethylpiperazine moiety will show distinct proton environments .
- Mass Spectrometry (MS): High-resolution MS (HRMS) should validate molecular weight and fragmentation patterns. Discrepancies in mass data may arise from impurities; cross-check with HPLC purity analysis (>95% purity recommended) .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and aromatic C-F stretches. Inconsistent peaks may indicate solvate formation; recrystallize the compound and repeat analysis .
Basic Research: How can researchers optimize the synthetic route for this compound to improve yield?
Methodological Answer:
- Stepwise Optimization:
- Coupling Reaction: Use a Buchwald-Hartwig amination or Ullmann coupling for attaching the 4-ethylpiperazine to the fluoropyridine scaffold. Screen palladium catalysts (e.g., Pd(OAc)/XPhos) and bases (KPO vs. CsCO) to maximize efficiency .
- Solvent Selection: Test polar aprotic solvents (DMF, DMSO) versus toluene. Monitor reaction progress via TLC or LC-MS.
- Work-Up: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yields >70% are achievable with optimized conditions.
Advanced Research: How can computational modeling predict the biological activity of this compound, and what limitations exist?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., serotonin or dopamine receptors, given the piperazine moiety). Validate with molecular dynamics simulations to assess binding stability .
- ADMET Prediction: Tools like SwissADME can estimate pharmacokinetics (e.g., blood-brain barrier penetration). Limitations include inaccuracies in predicting fluorinated compound metabolism; experimental validation via in vitro assays (e.g., microsomal stability) is critical .
Advanced Research: How should researchers address conflicting data in receptor-binding assays involving this compound?
Methodological Answer:
- Control Experiments:
- Radioligand Binding Assays: Ensure proper negative controls (e.g., excess cold ligand) to rule out nonspecific binding.
- Buffer Conditions: Test pH and ion strength variations; fluoropyridine derivatives may exhibit pH-dependent binding .
- Orthogonal Validation: Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Discrepancies may arise from compound aggregation; use dynamic light scattering (DLS) to assess solubility .
Basic Research: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid:
- Storage: Keep in a sealed container under inert gas (N) at 2–8°C to prevent degradation .
Advanced Research: What strategies can resolve crystallographic ambiguities in the structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Refine data using SHELXL; anisotropic displacement parameters clarify fluorine positioning .
- Powder XRD: Compare experimental patterns with simulated data from SCXRD. Mismatches may indicate polymorphism; repeat crystallization with alternative solvents (e.g., THF) .
Basic Research: How can researchers validate the purity of this compound, and what are common contaminants?
Methodological Answer:
- HPLC Analysis: Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for biological assays .
- Common Contaminants:
Advanced Research: What in vitro assays are suitable for evaluating the metabolic stability of this compound?
Methodological Answer:
- Liver Microsome Assay: Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (CL) .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess inhibition potential. IC values <10 µM indicate high risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
